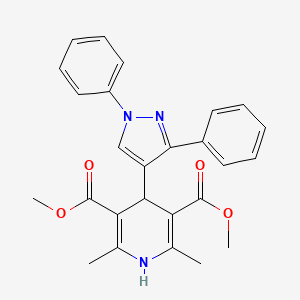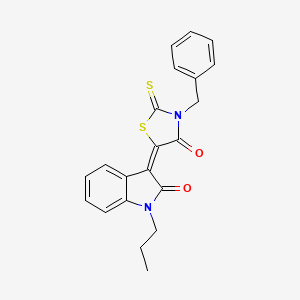![molecular formula C18H24N6O2 B11629898 8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11629898.png)
8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-{[2-(dimetilamino)etil]amino}-3-metil-7-(2-feniletil)-3,7-dihidro-1H-purina-2,6-diona es un compuesto orgánico complejo con una estructura única que incluye un núcleo de purina sustituido con varios grupos funcionales
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 8-{[2-(dimetilamino)etil]amino}-3-metil-7-(2-feniletil)-3,7-dihidro-1H-purina-2,6-diona típicamente involucra múltiples pasos, comenzando con precursores fácilmente disponibles. Los pasos clave incluyen la formación del núcleo de purina, seguido de la introducción de los grupos dimetilaminoetil y feniletil. Las condiciones de reacción específicas, como la temperatura, el solvente y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores de flujo por lotes o continuos. El proceso está diseñado para ser eficiente y rentable, con consideraciones para la escalabilidad y el impacto ambiental. Las técnicas de purificación, como la cristalización y la cromatografía, se emplean para obtener el producto final con las especificaciones deseadas.
Análisis De Reacciones Químicas
Tipos de Reacciones
8-{[2-(dimetilamino)etil]amino}-3-metil-7-(2-feniletil)-3,7-dihidro-1H-purina-2,6-diona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el pH y el solvente, se controlan cuidadosamente para lograr los resultados deseados.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y de los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir una amplia gama de derivados de purina sustituidos.
Aplicaciones Científicas De Investigación
8-{[2-(dimetilamino)etil]amino}-3-metil-7-(2-feniletil)-3,7-dihidro-1H-purina-2,6-diona tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones químicas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las interacciones con enzimas y receptores.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, como en el tratamiento de ciertas enfermedades.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y otras sustancias químicas.
Mecanismo De Acción
El mecanismo de acción de 8-{[2-(dimetilamino)etil]amino}-3-metil-7-(2-feniletil)-3,7-dihidro-1H-purina-2,6-diona implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede modular la actividad de estos objetivos, lo que lleva a varios efectos biológicos. Las vías involucradas en su mecanismo de acción son complejas y pueden incluir transducción de señales, expresión génica y procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 8-{[2-(dimetilamino)etil]amino}-1,3-dimetil-7-(1-naftilmetil)-3,7-dihidro-1H-purina-2,6-diona
- 8-{[2-(dimetilamino)etil]amino}-3-metil-7-(3-fenilpropil)-3,7-dihidro-1H-purina-2,6-diona
Singularidad
En comparación con compuestos similares, 8-{[2-(dimetilamino)etil]amino}-3-metil-7-(2-feniletil)-3,7-dihidro-1H-purina-2,6-diona tiene características estructurales únicas que pueden conferir actividades biológicas y reactividad química distintas. Su patrón de sustitución específico y grupos funcionales lo convierten en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C18H24N6O2 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
8-[2-(dimethylamino)ethylamino]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C18H24N6O2/c1-22(2)12-10-19-17-20-15-14(16(25)21-18(26)23(15)3)24(17)11-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,20)(H,21,25,26) |
Clave InChI |
DODVCPIJVHBDKH-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN(C)C)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenyl)-3-[2-(3,4-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11629819.png)
![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629824.png)
![3-amino-2-benzoyl-4-(3,4-dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B11629826.png)
![ethyl 4-{[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate](/img/structure/B11629829.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629830.png)
![(6Z)-5-imino-6-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629836.png)

![4-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B11629847.png)
![2-ethoxy-4-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B11629848.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11629852.png)

![5-Phenyl-5H,6H,7H,8H,9H,10H-cyclohepta[B]indole](/img/structure/B11629886.png)

![2-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11629894.png)
